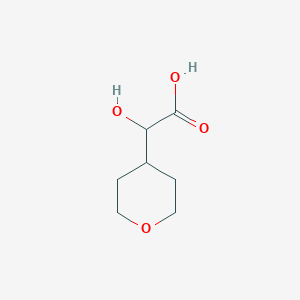

2-Hydroxy-2-(oxan-4-yl)acetic acid

Vue d'ensemble

Description

It has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by the presence of a hydroxy group and an oxan-4-yl group attached to an acetic acid moiety, making it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

The synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-ol with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-Hydroxy-2-(oxan-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(oxan-4-yl)acetic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxy-2-(oxan-4-yl)ethanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-hydroxy-2-(oxan-4-yl)acetic acid serves as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Biology

The compound plays a crucial role in biological research, particularly in the study of metabolic pathways and enzyme interactions. Its ability to form hydrogen bonds enables it to interact with biological molecules, potentially modulating various biochemical pathways . Research indicates that it may influence enzyme activities and receptor interactions, making it a candidate for further investigation in medicinal chemistry.

Medicine

In medicinal applications, this compound has shown potential as a therapeutic agent . Its structural features suggest it could serve as a precursor for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways. Studies have indicated that derivatives of this compound may possess antimicrobial properties, enhancing its relevance in antibiotic development .

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique functional groups allow for modifications that can tailor materials for particular industrial applications, such as non-ionic organic buffering agents used in cell cultures . The versatility of this compound makes it valuable across various industrial sectors.

Case Study 1: Antimicrobial Activity

A study examining derivatives of this compound reported significant antimicrobial activity against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. These findings underscore the compound's potential as a basis for developing new antibiotics .

Case Study 2: Synthesis of Complex Molecules

Research has demonstrated the utility of this compound in synthesizing complex organic molecules. For example, its application in asymmetric synthesis has led to the successful production of enantiomerically pure compounds that are crucial in pharmaceutical development .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-2-(oxan-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxan-4-yl group provides structural stability and can enhance the compound’s binding affinity to specific targets .

Comparaison Avec Des Composés Similaires

2-Hydroxy-2-(oxan-4-yl)acetic acid can be compared with other similar compounds, such as:

2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)propanoic acid: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and applications.

2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)butanoic acid: This compound has a longer carbon chain, which can influence its physical properties and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Activité Biologique

2-Hydroxy-2-(oxan-4-yl)acetic acid, also known by its IUPAC name, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound includes a hydroxyl group and a carboxylic acid functional group, contributing to its chemical reactivity. The presence of an oxane ring structure enhances its potential interactions within biological systems.

Antioxidant Properties

Research indicates that this compound exhibits promising antioxidant activity . In vitro studies have shown that it effectively reduces levels of reactive oxygen species (ROS), protecting cells from oxidative damage. This is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Cell-based assays | Reduced ROS levels; protected against oxidative damage |

| Animal Model | Rat model | Decreased oxidative stress markers in cerebral ischemia |

| Clinical Trials | Ongoing | Investigating efficacy in human subjects |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects suggest its potential application in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in IL-6 and TNF-α levels, indicating its effectiveness as an anti-inflammatory agent.

Neuroprotective Effects

In animal models of cerebral ischemia, the administration of this compound has been shown to reduce neuronal damage. It appears to preserve mitochondrial function and attenuate markers of oxidative stress.

Table 2: Neuroprotective Effects in Animal Models

| Model | Treatment | Outcome |

|---|---|---|

| Rat model of ischemia | This compound | Reduced neuronal damage; preserved mitochondrial function |

Cardioprotective Effects

In models of myocardial infarction, this compound has improved cardiac function and reduced infarct size. These findings highlight its potential role in cardiovascular health.

Case Study: Myocardial Infarction

In a mouse model, treatment with this compound showed significant improvements in cardiac function post-infarction compared to control groups, alongside reduced inflammation markers.

Future Directions

Ongoing research aims to elucidate the precise mechanisms of action, pharmacokinetics, and safety profile of this compound. Clinical trials are essential to validate its efficacy in human populations and explore potential therapeutic applications.

Propriétés

IUPAC Name |

2-hydroxy-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIRTUFUYGPILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248302-05-7 | |

| Record name | 2-hydroxy-2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.